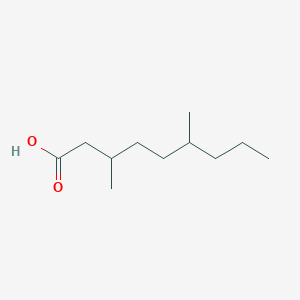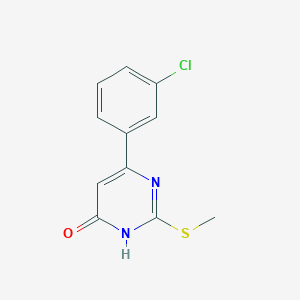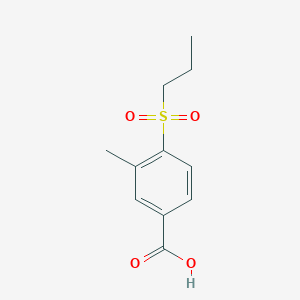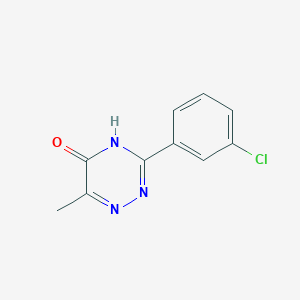![molecular formula C11H9ClOS B1489667 [5-(3-Chlorophenyl)-thiophen-2-yl]-methanol CAS No. 2015585-89-2](/img/structure/B1489667.png)
[5-(3-Chlorophenyl)-thiophen-2-yl]-methanol
Vue d'ensemble
Description
5-(3-Chlorophenyl)-thiophen-2-yl]-methanol, referred to as 5-Cl-TPM, is an organic compound with a variety of applications in the laboratory. It is a colorless, crystalline solid that is soluble in water and organic solvents, making it an ideal choice for many laboratory experiments. 5-Cl-TPM has a wide range of biochemical and physiological effects, making it a versatile compound for scientific research.
Applications De Recherche Scientifique
5-Cl-TPM has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as quinolines and indoles. It has also been used in the synthesis of pharmaceuticals, such as antifungal agents and anti-cancer drugs. Additionally, 5-Cl-TPM has been used in the synthesis of polymers and other materials, such as polyurethanes and nanomaterials.
Mécanisme D'action
The mechanism of action of 5-Cl-TPM is not yet fully understood. However, it is believed that it acts as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, 5-Cl-TPM is believed to act as an antagonist of certain receptors, such as the muscarinic and nicotinic acetylcholine receptors.
Biochemical and Physiological Effects
5-Cl-TPM has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus. Additionally, 5-Cl-TPM has been shown to have antifungal activity against Candida albicans. It has also been shown to have anti-inflammatory activity, and it has been shown to inhibit the release of histamine from mast cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-Cl-TPM has several advantages for laboratory experiments. It is water soluble, which makes it easier to work with. Additionally, it is relatively stable, which makes it a good choice for long-term experiments. However, 5-Cl-TPM also has some limitations. It is not very soluble in organic solvents, which can make it difficult to work with in some experiments. Additionally, it can be toxic in high concentrations, so it must be handled with caution.
Orientations Futures
There are several potential future directions for 5-Cl-TPM. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be done to investigate the potential of 5-Cl-TPM as an inhibitor of drug metabolism and as an antagonist of certain receptors. Additionally, further research could be done to investigate the potential of 5-Cl-TPM as a polymer or nanomaterial precursor. Finally, further research could be done to investigate the potential of 5-Cl-TPM as an antifungal or anti-inflammatory agent.
Propriétés
IUPAC Name |
[5-(3-chlorophenyl)thiophen-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClOS/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-6,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFPFDDLYGMYLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(S2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3-Chlorophenyl)-thiophen-2-yl]-methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(Pyridin-4-yl)methyl]azepane dihydrochloride](/img/structure/B1489586.png)
![2-[4-(4-Fluoro-2-methylbenzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1489587.png)




![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide](/img/structure/B1489596.png)
![2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal oxime](/img/structure/B1489597.png)
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl]ethanol](/img/structure/B1489599.png)
![[5-(2,5-Dichlorophenyl)-thiophen-2-yl]-methanol](/img/structure/B1489600.png)


